molecular formula C10H13NO3 B12554903 Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester CAS No. 180999-20-6

Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester

Cat. No.: B12554903
CAS No.: 180999-20-6
M. Wt: 195.21 g/mol
InChI Key: RDPMXDMEHUKNIQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester is a chemical compound with the molecular formula C10H13NO3. It is an ester derivative of carbamic acid and is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a phenylethyl group attached to the carbamic acid moiety, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester typically involves the reaction of (1S)-2-hydroxy-1-phenylethylamine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and methanol.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly used.

Major Products Formed

    Hydrolysis: Carbamic acid and methanol.

    Oxidation: Corresponding ketone or aldehyde.

    Substitution: Nitrated or halogenated derivatives of the phenyl group.

Scientific Research Applications

Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The phenylethyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester can be compared with other similar compounds such as:

    Carbamic acid, N-[(1S)-2-hydroxy-2-methyl-1-phenylpropyl]-, 1,1-dimethylethyl ester: This compound has a similar structure but with a different substituent on the phenyl group, leading to variations in reactivity and applications.

    Methyl carbamate: A simpler ester of carbamic acid, used as a pesticide and in organic synthesis.

    Ethyl carbamate: Known for its use in the production of pharmaceuticals and as a reagent in chemical reactions.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

180999-20-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)11-9(7-12)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H,11,13)/t9-/m1/s1

InChI Key

RDPMXDMEHUKNIQ-SECBINFHSA-N

Isomeric SMILES

COC(=O)N[C@H](CO)C1=CC=CC=C1

Canonical SMILES

COC(=O)NC(CO)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.